molecular formula C14H15FO5 B2389387 Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate CAS No. 2270913-23-8

Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate

Cat. No.: B2389387
CAS No.: 2270913-23-8
M. Wt: 282.267
InChI Key: WIKQOPUUBQFMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate is an organic compound with a complex structure that includes an acrylate group, a methoxyphenyl group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, protecting groups may be used to prevent side reactions during the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate group can participate in Michael addition reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(acetyloxy)(4-chloro-3-methoxyphenyl)methyl]acrylate
  • Methyl 2-[(acetyloxy)(4-bromo-3-methoxyphenyl)methyl]acrylate
  • Methyl 2-[(acetyloxy)(4-iodo-3-methoxyphenyl)methyl]acrylate

Uniqueness

Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets.

Properties

IUPAC Name

methyl 2-[acetyloxy-(4-fluoro-3-methoxyphenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO5/c1-8(14(17)19-4)13(20-9(2)16)10-5-6-11(15)12(7-10)18-3/h5-7,13H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQOPUUBQFMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1)F)OC)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.